Ciraparantag

Catalog No.
S523841
CAS No.
1438492-26-2
M.F
C22H48N12O2
M. Wt
512.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ciraparantag

CAS Number

1438492-26-2

Product Name

Ciraparantag

IUPAC Name

(2S)-2-amino-N-[3-[4-[3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propyl]piperazin-1-yl]propyl]-5-(diaminomethylideneamino)pentanamide

Molecular Formula

C22H48N12O2

Molecular Weight

512.7 g/mol

InChI

InChI=1S/C22H48N12O2/c23-17(5-1-7-31-21(25)26)19(35)29-9-3-11-33-13-15-34(16-14-33)12-4-10-30-20(36)18(24)6-2-8-32-22(27)28/h17-18H,1-16,23-24H2,(H,29,35)(H,30,36)(H4,25,26,31)(H4,27,28,32)/t17-,18-/m0/s1

InChI Key

HRDUUSCYRPOMSO-ROUUACIJSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

PER977; PER-977; PER 977; Aripazine; Ciraparantag

Canonical SMILES

C1CN(CCN1CCCNC(=O)C(CCCN=C(N)N)N)CCCNC(=O)C(CCCN=C(N)N)N

Isomeric SMILES

C1CN(CCN1CCCNC(=O)[C@H](CCCN=C(N)N)N)CCCNC(=O)[C@H](CCCN=C(N)N)N

The exact mass of the compound Ciraparantag is 512.40232 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ciraparantag (also known as PER977) is a synthetic, water-soluble, cationic small molecule designed as a broad-spectrum reversal agent for anticoagulants. Unlike highly specific biologic antidotes, ciraparantag binds non-covalently via hydrogen bonding and charge-charge interactions to a wide array of targets, including unfractionated heparin (UFH), low-molecular-weight heparins (LMWH), fondaparinux, and direct oral anticoagulants (DOACs) [1]. For procurement and formulation teams, its synthetic small-molecule nature presents a distinct material advantage over recombinant proteins, offering superior chemical stability, simplified aqueous formulation, and the complete elimination of cold-chain biological manufacturing dependencies [2].

Relying on traditional or generic substitutes for anticoagulant reversal introduces severe functional limitations in clinical formulation. Protamine sulfate, the standard generic reversal agent for heparin, only partially neutralizes LMWH (approximately 60% reversal) and exhibits 0% efficacy against the synthetic pentasaccharide fondaparinux[1]. Furthermore, protamine can induce intrinsic procoagulant or anticoagulant effects at doses exceeding 50 mg[1]. Conversely, modern alternatives like andexanet alfa and idarucizumab are highly specific recombinant proteins or monoclonal antibody fragments; they cannot provide broad-spectrum reversal and require complex biological manufacturing and cold-chain logistics[2]. Ciraparantag is the only synthetic small molecule capable of bridging this gap, offering complete reversal of both heparins and DOACs without the immunogenic risks or handling constraints of biologics [3].

Complete Reversal of LMWH and Fondaparinux vs. Protamine

Protamine sulfate is fundamentally limited in its ability to reverse modern heparins, neutralizing only ~60% of the anti-Xa activity of LMWH and showing 0% efficacy against fondaparinux [1]. In contrast, ciraparantag demonstrates complete, dose-dependent reversal of LMWH (enoxaparin) and fondaparinux anti-Xa activity, returning whole blood clotting times to within 10% of baseline in vivo [2].

Evidence DimensionReversal of LMWH and Fondaparinux Anti-Xa Activity
Target Compound DataCiraparantag: 100% reversal of LMWH and fondaparinux to baseline
Comparator Or BaselineProtamine Sulfate: ~60% reversal of LMWH; 0% reversal of fondaparinux
Quantified Difference40% greater LMWH reversal and absolute superiority for fondaparinux
ConditionsIn vivo and ex vivo whole blood clotting time (WBCT) and anti-Xa assays

Procurement of ciraparantag eliminates the need for multiple specific antidotes by providing a single, fully effective solution for both LMWH and fondaparinux.

Synthetic Small Molecule Stability vs. Recombinant Biologics

Andexanet alfa and idarucizumab are large biological molecules (a modified recombinant FXa decoy and a monoclonal antibody fragment, respectively) that require complex mammalian cell culture manufacturing and cold-chain storage to prevent degradation [1]. Ciraparantag is a synthetic, low-molecular-weight cationic molecule (MW ~512 g/mol) that is highly water-soluble and chemically stable [2]. This allows for direct aqueous formulation without the extensive excipient libraries or lyophilization processes required to stabilize recombinant proteins [3].

Evidence DimensionMolecular complexity and formulation requirements
Target Compound DataCiraparantag: Synthetic small molecule (MW ~512 g/mol), high aqueous stability
Comparator Or BaselineAndexanet alfa: Recombinant protein requiring complex biologic stabilization
Quantified DifferenceElimination of biological manufacturing and cold-chain dependency
ConditionsPharmaceutical formulation and storage

Drastically reduces QA/QC overhead, manufacturing costs, and supply chain complexity for pharmaceutical buyers developing emergency therapeutics.

Absence of Dose-Limiting Procoagulant Activity

A critical limitation of protamine is its narrow therapeutic window; at doses exceeding 50 mg, it paradoxically inhibits factor V, leading to intrinsic anticoagulant and procoagulant effects [1]. Clinical evaluations of ciraparantag demonstrate that even at high bolus doses (100 to 300 mg), it rapidly corrects prolonged whole blood clotting time (WBCT) to within 10% of baseline without exhibiting any measurable procoagulant or intrinsic anticoagulant activity [2].

Evidence DimensionIntrinsic procoagulant/anticoagulant activity at high doses
Target Compound DataCiraparantag: No procoagulant activity at 100-300 mg doses
Comparator Or BaselineProtamine Sulfate: Induces anticoagulation/factor V inhibition at >50 mg
Quantified Difference>6x higher safe dosing threshold without paradoxical coagulation effects
ConditionsIn vivo whole blood clotting time (WBCT) and factor V inhibition assays

Ensures highly reproducible formulation safety and simplifies dosing protocols without the risk of paradoxical bleeding or clotting.

Broad-Spectrum Binding Affinity (Kd) Profile

While specific antidotes like idarucizumab bind exclusively to dabigatran (Kd ~ 2 pmol/L) and andexanet alfa binds specifically to FXa inhibitors (Kd 0.5-1.5 nM), they offer zero cross-class efficacy [1]. Ciraparantag utilizes non-covalent hydrogen bonding and charge-charge interactions to achieve a broad-spectrum binding profile, demonstrating a binding affinity (Kd) of ~25 µM for unfractionated heparin (UFH) and enoxaparin, while also effectively neutralizing DOACs through similar electrostatic mechanisms [2].

Evidence DimensionTarget binding versatility
Target Compound DataCiraparantag: Binds UFH/enoxaparin (Kd ~25 µM) AND DOACs
Comparator Or BaselineIdarucizumab / Andexanet alfa: Zero cross-class binding (specific to dabigatran or FXa only)
Quantified DifferenceUniversal cross-class neutralization vs. single-target restriction
ConditionsIsothermal titration calorimetry (ITC) and ex vivo reversal assays

Allows procurement teams to source a single active pharmaceutical ingredient (API) for broad-spectrum anticoagulant reversal rather than maintaining multiple specific biologic inventories.

Broad-Spectrum Emergency Reversal Formulations

Because ciraparantag neutralizes both heparins and DOACs without the target restriction of andexanet alfa or idarucizumab, it is the ideal API for developing universal 'first-line' emergency reversal therapeutics where the specific anticoagulant taken by the patient is unknown [1].

Next-Generation Fondaparinux Antidotes

Given that protamine sulfate has 0% efficacy against fondaparinux, ciraparantag’s ability to completely neutralize fondaparinux anti-Xa activity makes it a mandatory selection for researchers and formulators developing specific countermeasures for synthetic pentasaccharide overdoses [2].

Room-Temperature Stable Field Therapeutics

Leveraging its synthetic small-molecule structure (MW ~512 g/mol), ciraparantag is highly suited for the development of room-temperature stable, ready-to-inject aqueous formulations for pre-hospital or field use, entirely bypassing the cold-chain logistics required for recombinant proteins like andexanet alfa [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

8

Exact Mass

512.40231882 Da

Monoisotopic Mass

512.40231882 Da

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

U2R67KV65Q

Wikipedia

Ciraparantag

Dates

Last modified: 06-21-2024
1: Dzik WH. Reversal of oral factor Xa inhibitors by prothrombin complex concentrates: a re-appraisal. J Thromb Haemost. 2015 Jun;13 Suppl 1:S187-94. doi: 10.1111/jth.12949. PubMed PMID: 26149022.
2: Crowther M, Crowther MA. Antidotes for Novel Oral Anticoagulants: Current Status and Future Potential. Arterioscler Thromb Vasc Biol. 2015 Aug;35(8):1736-45. doi: 10.1161/ATVBAHA.114.303402. Epub 2015 Jun 18. PubMed PMID: 26088576.
3: Sullivan DW Jr, Gad SC, Laulicht B, Bakhru S, Steiner S. Nonclinical Safety Assessment of PER977: A Small Molecule Reversal Agent for New Oral Anticoagulants and Heparins. Int J Toxicol. 2015 Jun 15. pii: 1091581815590667. [Epub ahead of print] PubMed PMID: 26079256.
4: Mo Y, Yam FK. Recent advances in the development of specific antidotes for target-specific oral anticoagulants. Pharmacotherapy. 2015 Feb;35(2):198-207. doi: 10.1002/phar.1532. Epub 2015 Feb 3. PubMed PMID: 25644580.
5: Yates SW. Interrupting anticoagulation in patients with nonvalvular atrial fibrillation. P T. 2014 Dec;39(12):858-80. PubMed PMID: 25516695; PubMed Central PMCID: PMC4264672.
6: Vanden Daelen S, Peetermans M, Vanassche T, Verhamme P, Vandermeulen E. Monitoring and reversal strategies for new oral anticoagulants. Expert Rev Cardiovasc Ther. 2015 Jan;13(1):95-103. doi: 10.1586/14779072.2015.987126. Epub 2014 Nov 28. PubMed PMID: 25431993.
7: Costin J, Ansell J, Laulicht B, Bakhru S, Steiner S. Reversal agents in development for the new oral anticoagulants. Postgrad Med. 2014 Nov;126(7):19-24. doi: 10.3810/pgm.2014.11.2829. Review. PubMed PMID: 25387210.
8: Ansell JE, Bakhru SH, Laulicht BE, Steiner SS, Grosso M, Brown K, Dishy V, Noveck RJ, Costin JC. Use of PER977 to reverse the anticoagulant effect of edoxaban. N Engl J Med. 2014 Nov 27;371(22):2141-2. doi: 10.1056/NEJMc1411800. Epub 2014 Nov 5. PubMed PMID: 25371966.
9: Hankey GJ. Intracranial hemorrhage and novel anticoagulants for atrial fibrillation: what have we learned? Curr Cardiol Rep. 2014 May;16(5):480. doi: 10.1007/s11886-014-0480-9. Review. PubMed PMID: 24643903.

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